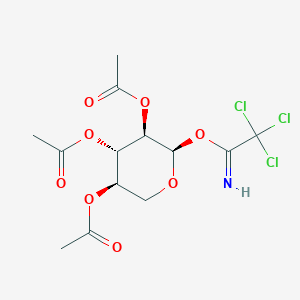

2,3,4-Tri-O-acetyl-a-D-xylopyranosyl trichloroacetimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Selective acetylation of D-xylose with acetic anhydride in dry pyridine yields 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl among other triacetyl derivatives. The synthesis pathway involves the protection of hydroxyl groups to control the reactivity and selectivity of the glycosylation reaction. These O-acetyl derivatives and the derived monochloroacetyl compounds have been analyzed by 13C- and 1H-NMR spectroscopy (Utille & Gagnaire, 1982).

Molecular Structure Analysis

The molecular structure of carbohydrate derivatives like 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate has been elucidated using spectroscopic methods, including NMR spectroscopy. These analyses provide insights into the stereochemistry and conformation of the glycosyl donor, which are critical for understanding its reactivity in glycosylation reactions.

Chemical Reactions and Properties

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate participates in glycosylation reactions as a glycosyl donor. The trichloroacetimidate group is a leaving group that, upon activation, facilitates the formation of glycosidic bonds with various acceptors. This compound has shown efficiency in forming both O- and C-glycosidic bonds under different conditions (Baudry et al., 1998).

Scientific Research Applications

Synthesis of Antithrombotic Compounds : It has been used in the synthesis of antithrombotic drugs, such as Iliparcil. Different conditions for glycosylation were explored using this compound as a donor, demonstrating its utility in large-scale industrial processes (Collette et al., 1999).

Formation of Disaccharides : Research has shown its effectiveness in glycosidation reactions to form disaccharides. The study highlighted the compound's ability to selectively produce α:β mixtures of disaccharides (Mehta & Pinto, 1992).

Synthesis of Complex Carbohydrates : The compound has been instrumental in synthesizing complex carbohydrates, such as the pentasaccharide moiety of an asterosaponin. This demonstrates its role in creating biochemically significant sugar structures (Bing & Schmidt, 1992).

Glycoside Formation : It has been used for efficient and stereoselective glycoside formation, particularly in producing pseudodisaccharides and investigating their inhibitory activities (Hashimoto & Izumi, 1993).

Short Synthesis Routes : Studies have utilized this compound for the short and highly selective synthesis of xylobiosides, showcasing its efficiency in streamlining synthetic pathways (Ziser, 1994).

Preparation of C-Hetaryl Glycosides : It has been applied in the preparation of C-hetaryl glycosides, offering insights into the synthesis of previously unknown compounds (Baudry et al., 1998).

Synthesis of Oligosaccharides in Glycoproteins : The compound has been used in synthesizing oligosaccharides found in N-glycoproteins, highlighting its importance in understanding biological systems (van der Ven et al., 1994).

Development of Pharmaceutical Intermediates : Its utility extends to the development of pharmaceutical intermediates, demonstrating its relevance in drug development and synthesis (Amann et al., 2016).

properties

IUPAC Name |

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHJYXWJQCCPK-LMLFDSFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl Trichloroacetimidate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)

![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)